1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
Description
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-propanoyl-1-(4-propan-2-ylphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-4-16(19)15-6-5-11-18(17(15)20)14-9-7-13(8-10-14)12(2)3/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
UUURSRUNNGACEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Piperidin-2-one : Often commercially available or synthesized via cyclization of amino acids or lactamization of appropriate precursors.
- 4-(Propan-2-yl)phenyl moiety : Typically introduced via alkylation or amination reactions using substituted aryl halides or amines.
- Propanoyl group : Introduced through acylation using propanoyl chloride or propionic anhydride.
Stepwise Synthesis
Step 1: Preparation of 1-(4-(Propan-2-yl)phenyl)piperidin-2-one
- The nitrogen of piperidin-2-one is alkylated with 4-(propan-2-yl)phenyl derivatives, such as 4-(propan-2-yl)phenyl bromide or chloride.
- This reaction is typically conducted under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
- Temperature control (room temperature to mild heating) ensures selective N-alkylation without ring opening.
Step 2: Acylation at the 3-position
- The 3-position of the piperidin-2-one ring is acylated with propanoyl chloride or propionic anhydride.
- This step often requires a strong base (e.g., triethylamine or pyridine) to scavenge HCl and promote acylation.
- The reaction is conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents such as dichloromethane or chloroform are preferred for their inertness and ease of removal.
Step 3: Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents typically involve gradients of hexane and ethyl acetate to separate the desired compound from impurities.
- Final purification may include recrystallization from ethanol or ethyl acetate to obtain a pure white solid.
Analytical Characterization and Yield Data
| Parameter | Typical Data |
|---|---|
| Reaction yield | 60-85% depending on reaction conditions |
| Melting point | Approx. 120-130 °C (varies with purity) |
| Purity (HPLC) | >95% |
| NMR Spectroscopy | 1H NMR and 13C NMR confirm substitution sites |
| IR Spectroscopy | Characteristic amide C=O stretch ~1650 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak consistent with formula |
Literature Examples and Variations
- Analogous compounds with piperidin-2-one cores have been synthesized by acylation of N-aryl piperidinones, as described in various medicinal chemistry journals.
- The use of triphosgene and coupling agents like HBTU and HOBt for amide bond formation in related systems suggests alternative routes for introducing acyl groups with high selectivity.
- Modifications in the aromatic substituent or acyl group can be achieved by varying the alkyl halide or acyl chloride reagents, allowing for structural diversity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| N-Alkylation | 4-(Propan-2-yl)phenyl bromide, K2CO3, DMF | 1-(4-(Propan-2-yl)phenyl)piperidin-2-one | Mild heating, inert atmosphere |
| 3-Position Acylation | Propanoyl chloride, Et3N, DCM | 1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one | Stirring at RT, moisture-free |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Pure target compound | Recrystallization optional |
| Characterization | NMR, IR, MS, HPLC | Confirm structure and purity | >95% purity required |
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chalcone Derivatives with Aromatic and Propan-2-yl Substituents
Chalcones (α,β-unsaturated ketones) share a ketone moiety with the target compound but differ in core structure. Key analogs include:
Key Differences :
- Core Reactivity: The enone system in chalcones allows for Michael addition and conjugation-based interactions, whereas the piperidinone’s lactam ring offers hydrogen-bonding sites (N–H and C=O) .
- Electronic Effects: The 4-isopropylphenyl group in both compounds enhances lipophilicity, but the piperidinone’s electron-withdrawing lactam may reduce aromatic ring electron density compared to chalcones.
- Biological Interactions: Chalcone derivatives exhibit anticancer activity via kinase inhibition or DNA intercalation, as demonstrated in molecular docking studies . The target compound’s piperidinone core could target proteases or GPCRs due to its peptide-like structure.
Piperidine and Pyrrolidinone Analogs
Compounds with heterocyclic lactam cores highlight the impact of ring size and substituents:
Key Differences :
- Substituent Effects: The propanoyl group at position 3 in the target compound introduces an additional ketone, increasing polarity relative to the fluorophenyl or methylpiperidine groups in analogs .
Computational and Spectroscopic Comparisons
Quantum chemical analyses and Hirshfeld surface studies provide insights into electronic and intermolecular interactions:
Key Insights :
- Chalcones exhibit stronger intermolecular π⋯π stacking due to planar enone systems, whereas the target compound’s non-planar piperidinone may favor hydrogen-bonded networks .
- The propanoyl group in the target compound could enhance dipole interactions in biological targets compared to halogenated chalcones .
Biological Activity
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound belongs to a class of piperidinone derivatives characterized by a propanoyl group and an isopropyl-substituted phenyl moiety. The general structure can be represented as follows:
The synthesis typically involves the reaction of piperidin-2-one with propanoyl chloride and 4-isopropylphenol under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound exhibits cytotoxic effects through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of this compound against MCF-7 Cell Line
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 65 | |
| 50 | 40 | |
| 100 | 20 | 45 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating significant activity at relatively low concentrations.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It acts by inhibiting the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro studies demonstrated a reduction in IL-1β release from LPS/ATP-stimulated macrophages.
Table 2: Inhibition of IL-1β Release by this compound
| Concentration (µM) | IL-1β Release Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 25 | 30.5 ± 5.0 |
| 50 | 45.0 ± 3.5 |
These findings suggest that the compound effectively modulates inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.
The proposed mechanism involves binding to specific targets within the NLRP3 inflammasome complex, leading to the inhibition of caspase-1 activation and subsequent reduction in pyroptotic cell death. Computational docking studies have indicated strong binding affinities, supporting the observed biological activities.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating its efficacy in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
